molecular formula C24H14N4O10 B12472408 2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B12472408
M. Wt: 518.4 g/mol
InChI Key: WNBIVNRCJKGNMD-UHFFFAOYSA-N
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Description

2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of pyromellitic dianhydride, which is then treated with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide. This intermediate is further reacted with ethyl chloroacetate in refluxing ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with hydrazine hydrate and condensation with substituted pyridine-2-carbaldehydes in ethanol, followed by cyclization with thioglycolic acid in the presence of zinc chloride, produces the final compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Aromatic substitution reactions can occur, particularly on the methoxy and nitro-substituted phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with molecular targets through its aromatic and nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

  • 2,6-Bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
  • 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
  • 2,6-Bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Comparison: Compared to its analogs, 2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to the presence of methoxy and nitro groups on the phenyl rings. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C24H14N4O10

Molecular Weight

518.4 g/mol

IUPAC Name

2,6-bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C24H14N4O10/c1-37-11-3-5-17(27(33)34)19(7-11)25-21(29)13-9-15-16(10-14(13)22(25)30)24(32)26(23(15)31)20-8-12(38-2)4-6-18(20)28(35)36/h3-10H,1-2H3

InChI Key

WNBIVNRCJKGNMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)OC)[N+](=O)[O-]

Origin of Product

United States

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